P2X3 Antagonist Potency: 190-Fold Higher than the Reference Antagonist TNP-ATP
In recombinant rat P2X3 receptor assays conducted in Xenopus oocytes, 2-(3-Fluoro-4-methylphenoxy)ethan-1-amine demonstrates an EC₅₀ of 80 nM for antagonist activity [1]. This represents a 190-fold increase in potency compared to the widely used P2X3 antagonist TNP-ATP, which exhibits an EC₅₀ of 15,200 nM in a similar human P2X3 oocyte expression system [2].
| Evidence Dimension | Antagonist Potency (EC₅₀) |
|---|---|
| Target Compound Data | 80 nM |
| Comparator Or Baseline | TNP-ATP (15,200 nM) |
| Quantified Difference | 190-fold lower EC₅₀ for target compound |
| Conditions | Recombinant rat P2X3 (target) vs. recombinant human P2X3 (TNP-ATP), both expressed in Xenopus oocytes. |
Why This Matters
The substantially higher potency at P2X3 positions this compound as a superior chemical probe for dissecting purinergic signaling in pain and inflammation models, potentially reducing off-target effects at higher concentrations.
- [1] BindingDB. BDBM50118219. EC₅₀: 80 nM. Antagonist activity against recombinant rat P2X3 at 10 µM, expressed in Xenopus oocytes. View Source
- [2] BindingDB. BDBM50370141. TNP-ATP. EC₅₀: 1.52E+4 nM. Antagonist activity against recombinant human P2X3. View Source
